![molecular formula C11H10LiN3O2 B2507056 Lithium 3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate CAS No. 2197053-78-2](/img/structure/B2507056.png)
Lithium 3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the formation of imidazole and pyridine derivatives. For instance, an electrochemical tandem sp3(C–H) double amination process has been used for the direct synthesis of 3-acyl imidazo[1,5-a]pyridines, which are structurally related to the compound of interest . This method provides a one-step synthesis as opposed to the conventional three-step reaction, indicating that similar methodologies could potentially be applied to synthesize Lithium 3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate.
Molecular Structure Analysis
The molecular structure of imidazole and pyridine derivatives is characterized by the presence of nitrogen atoms in the ring, which can facilitate the formation of hydrogen bonds and other interactions. Single-crystal X-ray diffraction studies have been used to determine the crystal structures of carboxylic acid functionalized imidazolium salts, revealing rich hydrogen bonding interactions . These findings suggest that the molecular structure of Lithium 3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate would also exhibit significant intermolecular interactions, potentially influencing its physical properties and reactivity.
Chemical Reactions Analysis
The chemical reactivity of imidazole and pyridine derivatives can be quite diverse. In the context of the provided papers, the formation of ionic, zwitterionic, and lithium salt-zwitterionic liquid crystals has been observed with carboxylic acid functionalized imidazolium salts . These transformations indicate that the compound of interest may also participate in various chemical reactions, especially those involving the formation of salts and zwitterions.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole and pyridine derivatives are influenced by their ionic nature and potential for liquid crystalline behavior. For example, mixtures of lithium salts with zwitterions of imidazolium compounds can form lithium-containing liquid crystals with temperature-dependent ionic conductivities . Additionally, a new ionic liquid with remarkable stability and suitable ionic conductivity has been synthesized, which could be relevant when considering the electrolyte properties of Lithium 3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate . These studies suggest that the compound may exhibit similar properties, such as phase behavior and ionic conductivity, which are important for applications in electrochemical devices.
Scientific Research Applications
Skeletal-Protecting Actions of Lithium
Lithium has been identified as having osteoprotective effects through various molecular mechanisms. It promotes osteoblastic activities and suppresses osteoclastic activities, offering potential therapeutic applications in bone health. This review highlights the bone-enhancing effects of lithium and its underlying molecular mechanisms, suggesting areas for future research to validate lithium's clinical utility in skeletal protection (S. Wong, K. Chin, S. Ima-Nirwana, 2020).
Neuroprotective and Neurotrophic Effects
Lithium's role in neuroprotection and neurogenesis is substantial, with evidence showing it influences various cellular cascades related to oxidative stress, apoptosis, and neurotrophic factor functioning. The article discusses lithium's impacts on cAMP-mediated signal transduction, protein kinase C inhibition, and GSK3 inhibition, highlighting its potential in treating mood and neurodegenerative disorders (J. Quiroz, R. Machado-Vieira, Carlos A. Zarate Jr., H. Manji, 2010).
Lithium in Neurodegenerative Diseases
Further exploring lithium's neuroprotective effects, studies have shown its efficacy in models of neurodegenerative diseases such as Alzheimer's, amyotrophic lateral sclerosis (ALS), and Huntington's disease. Lithium acts by inhibiting GSK-3, a protein kinase involved in the phosphorylation of tau protein, suggesting its potential to slow disease progression in these conditions (D. A. Perez-Martinez, 2009).
Antiviral Potential Against SARS-CoV-2
Lithium has been proposed as a potential antiviral agent against SARS-CoV-2, based on its ability to suppress NLRP3 inflammasome activity, inhibit cell death, and modulate the immune system via membrane depolarization. These effects could mitigate the cytokine storm associated with COVID-19, highlighting lithium's potential relevance in pandemic response (Abdallah Barjas Qaswal, A. Suleiman, Hasan Guzu, T. Harb, B. Atiyat, 2021).
Lithium's Anti-inflammatory Effects
The anti-inflammatory properties of lithium contribute to its therapeutic efficacy in bipolar disorder and may play a role in its broader applications. This article reviews lithium's effects on pro- and anti-inflammatory mediators, providing insights into its complex immune-modulating actions (A. Nassar, A. Azab, 2014).
Safety and Hazards
properties
IUPAC Name |
lithium;3-(cyclopropylmethyl)imidazo[4,5-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2.Li/c15-11(16)10-13-8-2-1-5-12-9(8)14(10)6-7-3-4-7;/h1-2,5,7H,3-4,6H2,(H,15,16);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOVMNLIDNLAKT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC1CN2C3=C(C=CC=N3)N=C2C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10LiN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium 3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate |
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